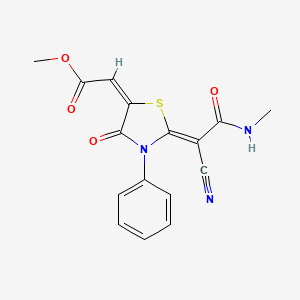

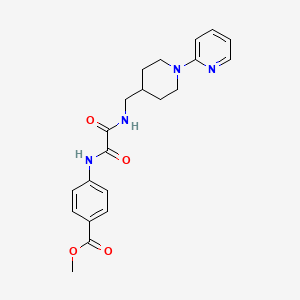

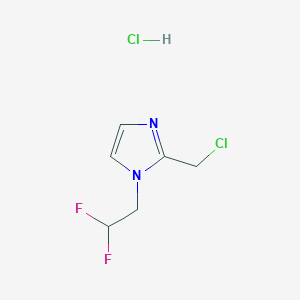

![molecular formula C19H18ClN3O B2530773 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 957014-23-2](/img/structure/B2530773.png)

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide" is a chemical entity that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

Although the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through the formation of amide bonds. For example, the synthesis of related acetamides typically involves the acylation of amines using acyl chlorides or anhydrides. The steric and electronic properties of the substituents on the phenyl rings can influence the reactivity and the orientation of the final product.

Molecular Structure Analysis

The molecular structure of acetamides can be analyzed by examining the orientation of the substituent groups and the planarity of the amide group. For instance, in the related compound "2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide," the amide group is planar and forms dimers through N—H⋯O hydrogen bonding, with significant dihedral angles due to steric repulsion between the rings . This suggests that in our compound of interest, similar steric effects may influence the overall molecular conformation.

Chemical Reactions Analysis

Acetamides can participate in various chemical reactions, primarily due to the reactivity of the amide bond. They can undergo hydrolysis to form the corresponding carboxylic acid and amine. Additionally, the presence of substituents like chloro groups can make the compound susceptible to nucleophilic substitution reactions. The specific reactivity patterns of "this compound" would depend on the electronic effects of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure and intermolecular interactions. For example, the crystal structure of related acetamides reveals the presence of hydrogen bonding and weak interactions like C—H⋯O, which can affect the compound's melting point, solubility, and crystal packing . The chloro and methyl substituents in the compound of interest are likely to impact its hydrophobicity and may facilitate interactions with organic solvents.

Aplicaciones Científicas De Investigación

Herbicidal Activity and Fatty Acid Synthesis Inhibition

Chloroacetamide derivatives, such as 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, are explored for their selective pre-emergent or early post-emergent herbicidal use to control annual grasses and broad-leaved weeds in various crops. The mechanism involves the inhibition of fatty acid synthesis in plants, as demonstrated in the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).

Chemical Transformation and Hydrolysis Studies

The hydrolysis of chloroacetanilide derivatives under acid and base conditions reveals complex chemical transformations. One study on 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide showcases how base-catalyzed hydrolysis leads to unexpected compounds without cleaving the amide, while acid-catalyzed hydrolysis cleaves N-amido bonds, demonstrating the intricate chemistry of chloroacetamide derivatives (Rouchaud et al., 2010).

Antipsychotic Potential and Pharmacological Evaluation

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound of interest, indicates potential antipsychotic properties without interacting with dopamine receptors. This highlights the utility of pyrazole derivatives in developing new therapeutic agents with minimized side effects typical of current antipsychotics (Wise et al., 1987).

Molecular Conformation and Hydrogen Bonding

The study of various 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveals different molecular conformations co-existing within the same compound. These findings contribute to understanding the role of hydrogen bonding in dictating molecular structure and function, which is crucial for designing drugs and materials with desired properties (Narayana et al., 2016).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamide structures, including pyrazole derivatives, underscore their potential in photonic applications such as optical switches and modulators. This research opens avenues for utilizing such compounds in advanced technological applications (Castro et al., 2017).

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram .

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS is crucial for the synthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth .

Mode of Action

This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of branched-chain amino acids, leading to a halt in protein synthesis and, consequently, plant growth .

Biochemical Pathways

The affected pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these amino acids, which are vital for protein synthesis and plant growth .

Pharmacokinetics

It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that it may be absorbed and distributed in plant tissues where these solvents are present, metabolized in the plant, and excreted or stored in plant tissues.

Result of Action

The result of the action of this compound is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it prevents protein synthesis, which is crucial for plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

2-chloro-N-[5-(2,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c1-13-8-9-14(2)16(10-13)17-11-18(21-19(24)12-20)23(22-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBDWVJFZFZESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

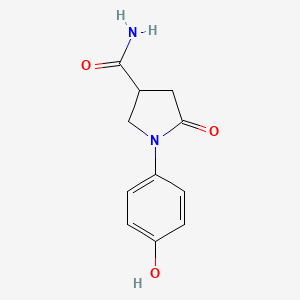

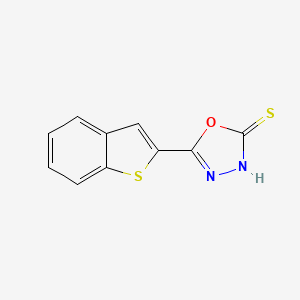

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

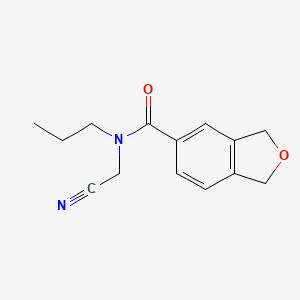

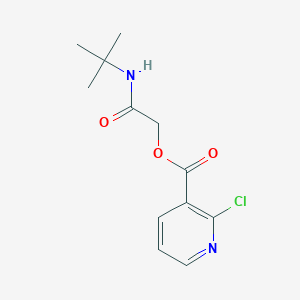

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

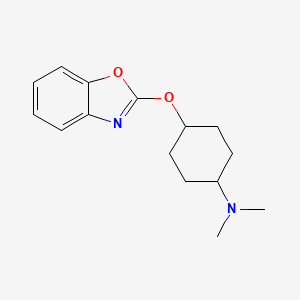

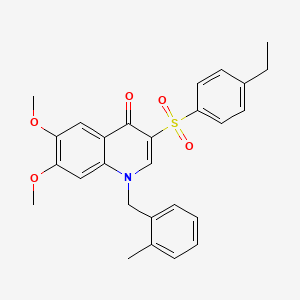

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)